molecular formula C18H16FNO4 B3238517 (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine CAS No. 1414874-24-0

(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine

Cat. No.: B3238517
CAS No.: 1414874-24-0
M. Wt: 329.3 g/mol
InChI Key: KUUPJYSXGGJUDG-MRXNPFEDSA-N
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Description

“®-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine” is a compound that involves the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a fundamental tool in organic synthesis, used to protect an otherwise labile or reactive functional group from interfering in subsequent steps of a synthesis .


Synthesis Analysis

The Fmoc group can be installed using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), also frequently called 9-fluorenylmethyl chloroformate . Fmoc-Cl is prepared by treating 9-fluorenylmethanol with phosgene (COCl2) .


Molecular Structure Analysis

The molecular structure of the Fmoc group involves a fluorenyl ring attached to a carbonyl group . The Fmoc group is attached to the amino group of the amino acid or peptide during the protection phase .


Chemical Reactions Analysis

The Fmoc group can be detached from the amino group under certain conditions . For example, water in microdroplets can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group .


Physical and Chemical Properties Analysis

The Fmoc group has inherent hydrophobicity and aromaticity, which can promote the association of building blocks . This makes Fmoc-modified amino acids and short peptides possess eminent self-assembly features .

Mechanism of Action

The Fmoc group acts as a protecting group for amines during synthesis . When the protection is no longer needed, a suitable reagent is used to deprotect the protected moiety .

Safety and Hazards

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), used to install the Fmoc group, has several hazard statements. It may be corrosive to metals, harmful if swallowed, harmful in contact with skin, and can cause skin corrosion/irritation .

Future Directions

The unique properties of the Fmoc group and its potential for applications open opportunities for future research . For example, the strategy of using water in microdroplets to promote the detachment of the Fmoc group from the amino group works on various amino acids and could trigger organic reactions .

Properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUPJYSXGGJUDG-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140742
Record name Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414874-24-0
Record name Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414874-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine
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(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine
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(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine
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(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine
Reactant of Route 5
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(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine
Reactant of Route 6
(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine

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